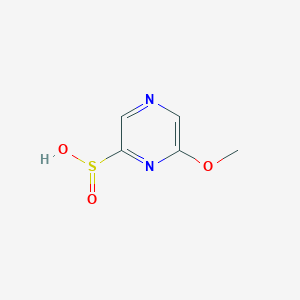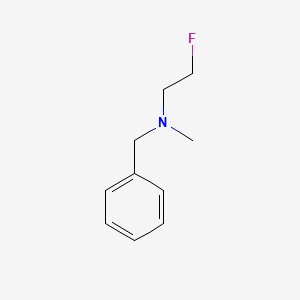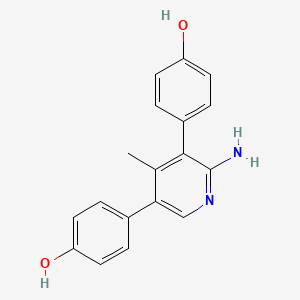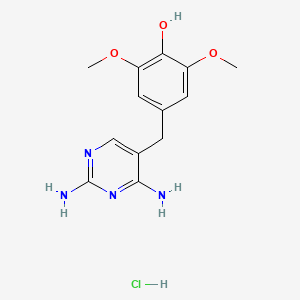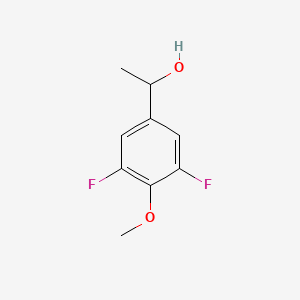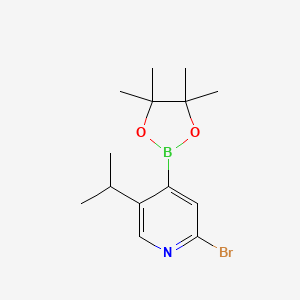![molecular formula C9H7ClOS B12966537 6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one is an organic compound belonging to the class of benzothiophenes. This compound is characterized by a chlorine atom at the 6th position, a methyl group at the 2nd position, and a ketone functional group at the 3rd position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chlorothiophene as a starting material, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity. Pathways involved may include apoptosis, DNA repair, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
- 3-Chloro-N,N-dimethylbenzo[b]thiophene-2-carboxamide
Uniqueness
6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H7ClOS |
|---|---|
Peso molecular |
198.67 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C9H7ClOS/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5H,1H3 |
Clave InChI |
CHTOSQYJNWZJFD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C2=C(S1)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


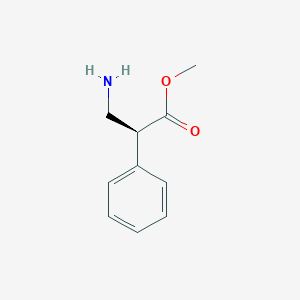
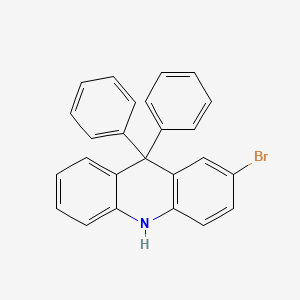
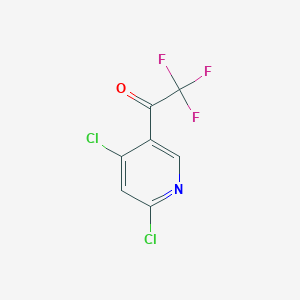
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)
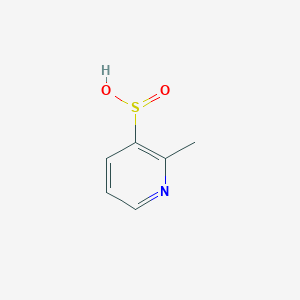
![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)
